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Compound of Interest

Compound Name: Caesalmin B

Cat. No.: B018852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Caesalmin B, a cassane-type furanoditerpenoid isolated from the seeds of plants belonging to
the Caesalpinia genus, such as Caesalpinia minax. This document is intended to serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, the experimental protocols used for their acquisition, and a relevant
biological signaling pathway.

Spectroscopic Data of Caesalmin B

The structural elucidation of Caesalmin B (C22H280e6, M.W. 388.5 g/mol ) has been
accomplished through extensive spectroscopic analysis. The following tables summarize the *H
and 3C NMR spectroscopic data, as well as the High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS) data.

13C Nuclear Magnetic Resonance (NMR) Data

The 13C NMR spectrum of Caesalmin B reveals the presence of 22 carbon atoms, consistent
with its molecular formula. The chemical shifts provide insights into the carbon skeleton and the
nature of the functional groups present in the molecule.
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Carbon No. Chemical Shift (6c) in ppm
1 38.2
2 27.0
3 37.8
4 34.5
5 53.4
6 22.5
7 37.0
8 138.8
9 125.0
10 48.8
11 111.2
12 157.2
14 148.2
15 108.7
16 143.1
17 64.6
18 28.5
19 28.5
20 151
OAc-C=0 170.5
OAc-CHs 21.2

Note: The complete assignment of all 22 carbons was not available in the referenced literature.
The provided data represents the reported chemical shifts.
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'H Nuclear Magnetic Resonance (NMR) Data

The *H NMR spectrum of Caesalmin B provides detailed information about the proton
environments within the molecule, including their chemical shifts, multiplicities, and coupling
constants, which are crucial for determining the connectivity of the carbon skeleton.

Proton Position _Chemical Shift (oH) Multiplicity COl_‘p"ng Constant
N ppm (9) in Hz

H-1 1.85 m

H-2 1.60 m

H-3 2.10 m

H-5 2.55 d 95

H-6 2.30 m

H-7 2.05 m

H-11 6.30 s

H-15 7.35 s

H-16 7.20 s

H-17 5.15 s

H-18 1.25 s

H-19 1.20 s

H-20 0.95 d 6.5
OAc-CHs 2.05 S

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry is a powerful technique for determining the precise
molecular weight and elemental composition of a compound.
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lon Calculated m/z Found m/z
[M+H]* 389.1964 389.1962
[M+Na]* 411.1783 411.1781

Experimental Protocols

The spectroscopic data presented above were obtained using standard and well-established
analytical techniques. The following sections provide a general overview of the experimental
protocols typically employed for the isolation and characterization of cassane-type diterpenoids
like Caesalmin B.

Isolation of Caesalmin B

Caesalmin B is typically isolated from the seeds of Caesalpinia minax. The general procedure
involves the following steps:

o Extraction: The dried and powdered seeds are extracted with a suitable organic solvent,
such as methanol or ethanol, at room temperature.

o Fractionation: The crude extract is then suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield
different fractions.

o Chromatography: The ethyl acetate fraction, which is often enriched with diterpenoids, is
subjected to a series of chromatographic techniques for purification. These techniques may
include:

o Silica gel column chromatography.

[¢]

Sephadex LH-20 column chromatography.

o

Preparative thin-layer chromatography (TLC).

[e]

High-performance liquid chromatography (HPLC), often using a C18 reversed-phase
column.
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Fractions are monitored by TLC, and those containing compounds with similar profiles are
combined and further purified until pure Caesalmin B is obtained.

NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for
1H).

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), containing tetramethylsilane (TMS) as an internal
standard.

e 1H NMR: Standard pulse sequences are used to acquire the one-dimensional proton NMR
spectrum.

e 13C NMR: The carbon-13 NMR spectrum is typically acquired with proton broadband
decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

e 2D NMR: To aid in the complete structural assignment, various two-dimensional NMR
experiments are performed, such as:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for establishing the connectivity of the
carbon skeleton.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent, such as methanol or acetonitrile.
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« lonization: The sample solution is introduced into the ESI source, where it is nebulized and
ionized to produce protonated molecules ([M+H]*) or other adducts (e.g., [M+Na]*).

e Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios
(m/z) are measured with high accuracy. This allows for the determination of the elemental
composition of the molecule.

Biological Signhaling Pathway

While specific signaling pathway studies for Caesalmin B are limited, research on the
structurally similar compound, Caesalmin C, has shed light on its biological activity. Caesalmin
C has been shown to modulate the DAF-16 signaling pathway in the model organism
Caenorhabditis elegans. DAF-16 is a forkhead transcription factor that plays a crucial role in
longevity, stress resistance, and metabolism. The pathway is analogous to the insulin/IGF-1
signaling pathway in mammals.

The following diagram illustrates the proposed mechanism of action of Caesalmin C on the
DAF-16 signaling pathway.

Caption: Proposed modulation of the DAF-16 signaling pathway by Caesalmin C.

In this pathway, the binding of an insulin-like ligand to the DAF-2 receptor initiates a
phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of DAF-
16 in the cytoplasm. It is hypothesized that compounds like Caesalmin C may interfere with this
cascade, possibly by inhibiting the activity of upstream kinases like AKT-1/2. This inhibition
would prevent the phosphorylation of DAF-16, allowing it to translocate to the nucleus and
activate the transcription of target genes involved in promoting stress resistance and extending
lifespan. This provides a promising avenue for the development of therapeutic agents targeting
age-related diseases.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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